molecular formula C22H30N6O2 B2793677 (1s,3s)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide CAS No. 1021025-38-6

(1s,3s)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide

Cat. No. B2793677
CAS RN: 1021025-38-6
M. Wt: 410.522
InChI Key: RLYHTWXTICQSAL-UHFFFAOYSA-N
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Description

The compound is a pyrazolopyrimidine derivative, which is a class of compounds known for their wide range of biological activities. Pyrazolopyrimidines have been studied as potential therapeutic agents, including kinase inhibitors .


Molecular Structure Analysis

The compound contains a pyrazolopyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. It also has a morpholino group and an adamantane-1-carboxamide group attached to it .

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K) Inhibitor

This compound has been identified as a potential PI3K inhibitor . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for cancer treatment .

Peroxisome Proliferator-Activated Receptor α (PPARα) Activator

The compound’s structure has been found to be advantageous for use as a PPARα agonist . PPARα is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism, and its activation is an important approach for treating dyslipidemia .

CDK2 Inhibitor

Derivatives of the compound have been discovered as novel CDK2 inhibitors . CDK2 is a crucial regulator of the cell cycle, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Anticancer Agent

The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines . This suggests its potential as an anticancer agent .

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor

The compound has been linked to the inhibition of LRRK2 . LRRK2 has been genetically linked to Parkinson’s disease, and inhibitors of this kinase are potentially useful in the treatment of this neurodegenerative disorder .

Antiviral Agent

Indole derivatives, which share a similar structure with the compound, have been reported to possess antiviral activity . This suggests the potential of the compound as an antiviral agent .

Mechanism of Action

The mechanism of action would depend on the intended biological target. For instance, some pyrazolopyrimidine derivatives are known to inhibit certain kinases, which could potentially make them useful in cancer therapy .

Future Directions

Future research could focus on elucidating the biological activity of this compound, determining its mechanism of action, and assessing its potential therapeutic applications. Further studies could also explore its synthesis, physical and chemical properties, and safety profile .

properties

IUPAC Name

N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c29-21(22-10-15-7-16(11-22)9-17(8-15)12-22)23-1-2-28-20-18(13-26-28)19(24-14-25-20)27-3-5-30-6-4-27/h13-17H,1-12H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYHTWXTICQSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1s,3s)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide

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